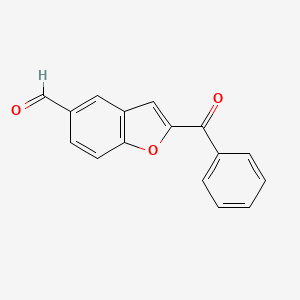

2-Benzoylbenzofuran-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Benzoylbenzofuran-5-carbaldehyde is a chemical compound with the molecular formula C16H10O3 . It has a molecular weight of 250.25 . It is a solid substance stored under nitrogen at 4°C .

Synthesis Analysis

The compound can be synthesized from 5-formylsalicylaldehyde and alpha-bromoacetophenone . Another synthesis method involves a reaction with boron trifluoride diethyl etherate in 1,4-dioxane at 20°C .Molecular Structure Analysis

The InChI code for 2-Benzoylbenzofuran-5-carbaldehyde is 1S/C16H10O3/c17-10-11-6-7-14-13 (8-11)9-15 (19-14)16 (18)12-4-2-1-3-5-12/h1-10H . The compound has 19 heavy atoms, 15 of which are aromatic .Physical And Chemical Properties Analysis

The compound is soluble, with a solubility of 0.0276 mg/ml or 0.00011 mol/l . It has a high GI absorption and is BBB permeant . The compound is not a P-gp substrate but is an inhibitor of CYP1A2, CYP2C19, and CYP2C9 .Applications De Recherche Scientifique

Synthesis Applications

Synthesis of Novel Compounds

2-Benzoylbenzofuran-5-carbaldehyde serves as a precursor in synthesizing a range of novel compounds. For example, its derivatives have been used in the synthesis of benzofuran pyrazole heterocycles, exhibiting significant analgesic and anti-inflammatory activities (Kenchappa & Bodke, 2020). Additionally, it's used in the synthesis of heterocycles with potential applications in various biological activities (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

In Anticancer and Antiviral Research

Derivatives of 2-Benzoylbenzofuran-5-carbaldehyde have been explored for their anticancer properties. For instance, reactions with amines have resulted in compounds showing appreciable anti-cancer activities (Singh, Kaur, & Paul, 2008). In antiviral research, certain derivatives have been evaluated for their in vitro antiviral activity, although no specific antiviral activity was observed (Shahar Yar et al., 2009).

Chemical Structure and Properties

Structural Analysis

The chemical structure of 2-Benzoylbenzofuran-5-carbaldehyde and its derivatives is crucial for their biological activities. Studies have focused on elucidating the structural features through various spectroscopic methods. For instance, the crystal and molecular structure of related compounds have been described, revealing insights into their molecular interactions (Banu et al., 2010).

Photocatalytic Applications

The use of 2-Benzoylbenzofuran-5-carbaldehyde in photocatalytic reactions has been explored. It acts as a building block in the synthesis of bioactive compounds through ligand-free photocatalytic C–C bond cleavage (Yu et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

2-benzoyl-1-benzofuran-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O3/c17-10-11-6-7-14-13(8-11)9-15(19-14)16(18)12-4-2-1-3-5-12/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAPHTYIBWGUCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzoylbenzofuran-5-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-methylacetamide](/img/structure/B2587414.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2587417.png)

![N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2587419.png)

![1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2587422.png)

![3-(4-Chlorophenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2587423.png)

![2-(1-Naphthalen-1-ylsulfonylazetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2587429.png)

![4-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2587430.png)

![2,1,3-Benzothiadiazol-5-yl-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2587432.png)

![[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(2-fluorophenyl)methanone](/img/structure/B2587436.png)